

Spectroscopic Analysis of 1-Ethylpyridinium Bromide: A Technical Guide

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Compound of Interest

Compound Name: 1-Ethylpyridinium bromide

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An In-depth Examination of NMR and IR Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Ethylpyridinium bromide**, a quaternary ammonium compound with applications in various chemical and pharmaceutical contexts. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering valuable data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **1-Ethylpyridinium bromide**. The following tables summarize the ^1H and ^{13}C NMR spectral data.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **1-Ethylpyridinium bromide** provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ^1H NMR Chemical Shifts and Coupling Constants for **1-Ethylpyridinium Bromide**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.15	d	5.6	H-2, H-6 (ortho)
8.55	t	7.8	H-4 (para)
8.10	t	6.7	H-3, H-5 (meta)
4.85	q	7.3	-CH ₂ - (ethyl)
1.65	t	7.3	-CH ₃ (ethyl)

Solvent: D₂O

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon framework of **1-Ethylpyridinium bromide**.

Table 2: ¹³C NMR Chemical Shifts for **1-Ethylpyridinium Bromide**

Chemical Shift (δ) ppm	Assignment
145.9	C-4 (para)
144.8	C-2, C-6 (ortho)
128.3	C-3, C-5 (meta)
58.5	-CH ₂ - (ethyl)
16.2	-CH ₃ (ethyl)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **1-Ethylpyridinium bromide** based on the absorption of infrared radiation.

Table 3: Infrared (IR) Absorption Bands and Assignments for **1-Ethylpyridinium Bromide**

Wavenumber (cm ⁻¹)	Assignment
3050 - 2950	C-H stretching (aromatic and aliphatic)
1635	C=C and C=N stretching (pyridinium ring)
1485	C-H bending (aliphatic)
1180	C-N stretching
780	C-H out-of-plane bending (aromatic)

Sample Preparation: KBr pellet

Experimental Protocols

The following sections outline the methodologies for the synthesis of **1-Ethylpyridinium bromide** and the acquisition of the spectroscopic data presented.

Synthesis of 1-Ethylpyridinium Bromide

1-Ethylpyridinium bromide can be synthesized by the quaternization of pyridine with ethyl bromide. In a typical procedure, ethyl bromide is added to a solution of pyridine in a suitable solvent, such as acetonitrile or in the absence of a solvent. The reaction mixture is then stirred, often with heating, for a period to allow for the formation of the product. The resulting white precipitate of **1-Ethylpyridinium bromide** is collected by filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum.

NMR Data Acquisition

The NMR spectra were acquired on a standard NMR spectrometer. For ¹H NMR analysis, the sample was dissolved in deuterium oxide (D₂O). For ¹³C NMR analysis, the sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

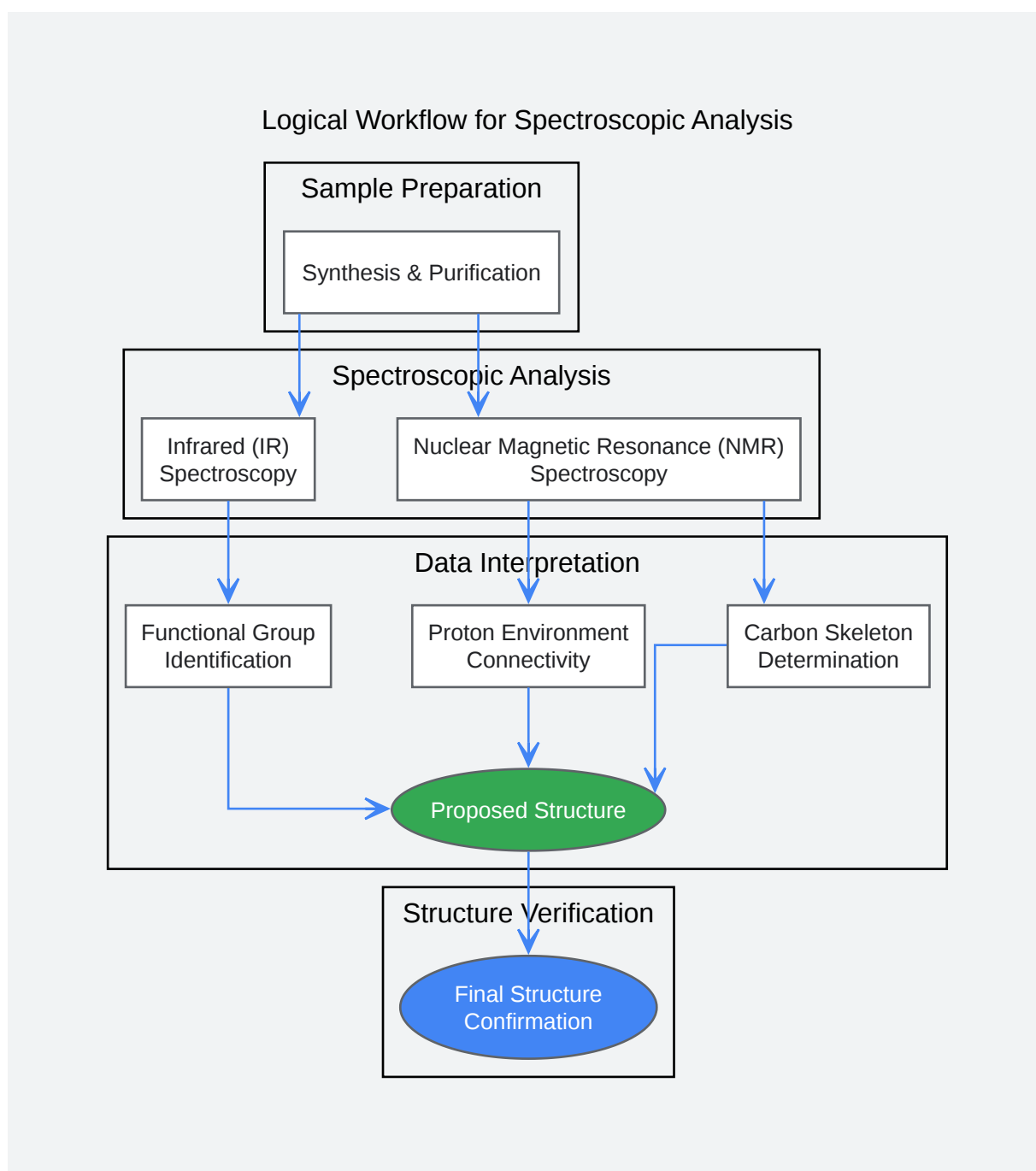
IR Data Acquisition

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample of **1-Ethylpyridinium bromide** was prepared as a potassium bromide (KBr)

pellet. A small amount of the sample was intimately mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded over the standard mid-IR range.

Logical Workflow for Spectroscopic Analysis

The structural elucidation of an organic compound like **1-Ethylpyridinium bromide** typically follows a systematic workflow that integrates data from various spectroscopic techniques.



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Caption: Logical workflow for the spectroscopic analysis of an organic compound.

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